2,3-dimethoxy-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide
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Overview
Description
2,3-Dimethoxy-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities such as antioxidant, antibacterial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2,3-dimethoxy-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate amine derivatives. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting product is then purified and characterized using techniques such as IR, 1H NMR, and 13C NMR spectroscopy .
Chemical Reactions Analysis
2,3-Dimethoxy-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,3-Dimethoxy-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant antioxidant and antibacterial activities, making it useful in biological studies.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar compounds to 2,3-dimethoxy-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide include:
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial properties.
3-Acetoxy-2-methylbenzamide: Exhibits similar biological activities and is used in similar applications.
N-(4-{[(2,2,2-Trifluoroethyl)carbamoyl]methyl}phenyl)benzamide: Shares structural similarities and exhibits comparable biological activities.
These compounds highlight the unique properties of this compound, particularly its trifluoroethyl group, which enhances its biological activities and stability.
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4/c1-27-15-5-3-4-14(17(15)28-2)18(26)24-13-8-6-12(7-9-13)10-16(25)23-11-19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKUYAGSPGQQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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